molecular formula C16H12 B12663506 2,3-Dihydrofluoranthene CAS No. 30339-87-8

2,3-Dihydrofluoranthene

Cat. No.: B12663506
CAS No.: 30339-87-8
M. Wt: 204.27 g/mol
InChI Key: MBXXMPNBVQQJEL-UHFFFAOYSA-N
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Description

2,3-Dihydrofluoranthene is a polycyclic aromatic hydrocarbon with the molecular formula C16H12 It is a derivative of fluoranthene, characterized by the addition of two hydrogen atoms, which saturates one of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dihydrofluoranthene can be synthesized through several methods. One common approach involves the hydrogenation of fluoranthene. This process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{Fluoranthene} + H_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydrofluoranthene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dihydroxy derivatives.

    Reduction: Further hydrogenation can lead to more saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur, introducing functional groups such as nitro or halogen atoms.

Common Reagents and Conditions:

    Oxidation: Naphthalene dioxygenase enzyme, oxygen, and suitable buffers.

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products:

    Oxidation: cis-7,8-dihydroxy-7,8-dihydrofluoranthene.

    Reduction: More saturated hydrocarbon derivatives.

    Substitution: Halogenated or nitrated fluoranthene derivatives.

Scientific Research Applications

2,3-Dihydrofluoranthene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Dihydrofluoranthene exerts its effects involves its interaction with various molecular targets. For instance, its oxidation by naphthalene dioxygenase involves the enzyme’s active site facilitating the addition of hydroxyl groups to the hydrocarbon structure . This process is crucial for its biodegradation and transformation in environmental contexts.

Comparison with Similar Compounds

    Fluoranthene: The parent compound, lacking the additional hydrogen atoms.

    1,2-Dihydrofluoranthene: Another hydrogenated derivative with different hydrogenation sites.

    7,8-Dihydrofluoranthene: A derivative with hydrogenation at different positions.

Uniqueness: 2,3-Dihydrofluoranthene is unique due to its specific hydrogenation pattern, which influences its chemical reactivity and physical properties

Properties

IUPAC Name

2,3-dihydrofluoranthene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-3,5,7-10H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXXMPNBVQQJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=C1)C4=CC=CC=C4C3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184422
Record name 2,3-Dihydrofluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30339-87-8
Record name 2,3-Dihydrofluoranthene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30339-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydrofluoranthene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydrofluoranthene
Source EPA DSSTox
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Record name 2,3-dihydrofluoranthene
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Record name 2,3-DIHYDROFLUORANTHENE
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